N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide
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Description
N1-(2-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Hydrogen Bonding
Research on oxamide derivatives, including structures similar to N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide, emphasizes their stabilization by intramolecular three-center hydrogen bonding. This phenomenon was detailed through the synthesis and structural investigation of various oxamides. The studies demonstrated that compounds are stabilized by this unique hydrogen bonding, influencing their molecular conformations and interactions (Martínez-Martínez et al., 1998).
Anticancer Activity
The synthesis and structural characterization of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have shown promising in vitro anticancer activities. These complexes, derived from oxamide chemistry, interact with DNA and protein BSA, demonstrating the potential for therapeutic applications. The study highlights the significance of oxamide derivatives in developing anticancer agents (Zheng et al., 2015).
Synthesis of Complex Molecules
Oxamide derivatives serve as crucial intermediates in synthesizing complex molecules. For instance, the use of N-oxyl compounds, including those related to oxamide chemistry, has been explored for catalyzing selective oxidation of organic molecules. This application is vital in fine chemical synthesis, indicating the versatility of oxamide derivatives in facilitating diverse chemical transformations (Nutting et al., 2018).
Coordination Chemistry
Oxamide derivatives play a significant role in coordination chemistry, allowing for the rational design of polynuclear complexes. Their unique properties enable the synthesis of homo- and heterometallic species, showcasing the ability of oxamide derivatives to act as bridging ligands in designing metal complexes with tailored nuclearities (Ruiz et al., 1999).
Environmental Applications
Studies on the electrochemical advanced oxidation processes using oxamic acids, related to oxamide chemistry, have shed light on the degradation pathways of persistent pollutants. This research has implications for environmental remediation, highlighting the role of oxamide derivatives in mineralizing recalcitrant compounds through advanced oxidation processes (Garcia-Segura & Brillas, 2011).
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-13-7-6-12-16(17)21-19(23)18(22)20-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRWLUNUWITEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.